

physical and chemical properties of 4-tert-Butyl-1-ethynylcyclohexanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-tert-Butyl-1-ethynylcyclohexanol

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An In-depth Technical Guide to 4-tert-Butyl-1-ethynylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-tert-Butyl-1-ethynylcyclohexanol**, a valuable building block in organic synthesis. This document details its characteristics, synthesis, and spectral data to support its application in research and development.

Core Physical and Chemical Properties

4-tert-Butyl-1-ethynylcyclohexanol is a tertiary acetylenic alcohol. Its rigid cyclohexyl ring, substituted with a bulky tert-butyl group, provides a defined stereochemical framework, while the ethynyl group offers a reactive site for various chemical transformations.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of **4-tert-Butyl-1-ethynylcyclohexanol**.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₂₀ O	[1]
Molecular Weight	180.29 g/mol	[1][2]
CAS Number	20325-03-5	[1][2]
IUPAC Name	4-tert-butyl-1-ethynylcyclohexan-1-ol	[1]
Boiling Point	103-104 °C at 11 mmHg	
Melting Point	95.5-96.5 °C	
Density	Data not available	
Solubility	Data not available	

Synthesis and Experimental Protocols

The primary method for the synthesis of **4-tert-Butyl-1-ethynylcyclohexanol** is the ethynylation of 4-tert-butylcyclohexanone. This reaction involves the nucleophilic addition of an acetylide anion to the carbonyl group of the ketone.

Experimental Protocol: Ethynylation of 4-tert-Butylcyclohexanone

This protocol is based on established methods for the ethynylation of ketones.

Materials:

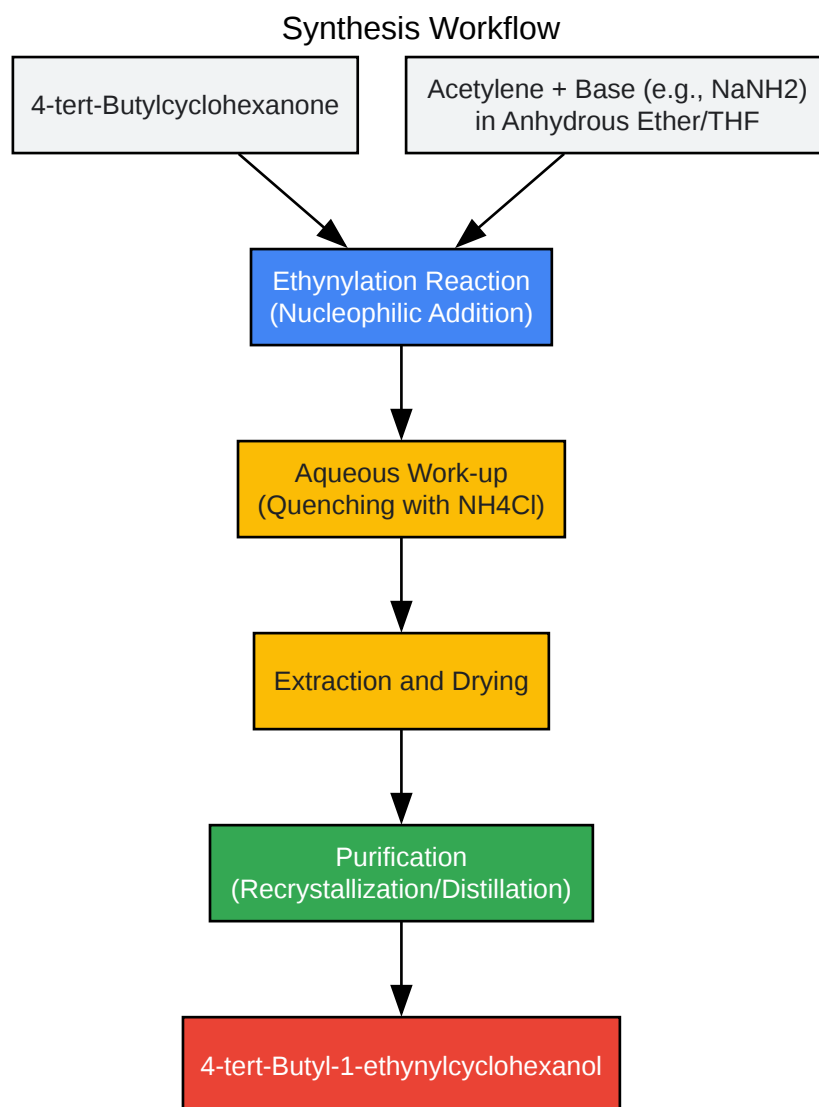
- 4-tert-Butylcyclohexanone
- Acetylene gas
- Sodium amide (NaNH₂) or other suitable base (e.g., potassium tert-butoxide)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Ammonium chloride (saturated aqueous solution)

- Anhydrous magnesium sulfate
- Standard glassware for anhydrous reactions (three-necked flask, condenser, dropping funnel, gas inlet tube)
- Magnetic stirrer and heating mantle

Procedure:

- Preparation of the Acetylide: In a flame-dried, three-necked flask under a nitrogen or argon atmosphere, suspend sodium amide in anhydrous diethyl ether. Cool the mixture in a dry ice-acetone bath. Pass a steady stream of purified acetylene gas through the suspension with vigorous stirring to form sodium acetylide.
- Addition of the Ketone: Dissolve 4-tert-butylcyclohexanone in anhydrous diethyl ether and add it dropwise to the sodium acetylide suspension at a low temperature.
- Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature for several hours, then let it warm to room temperature and stir overnight.
- Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
- Work-up: Separate the ethereal layer. Extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
- Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or distillation under reduced pressure to yield **4-tert-Butyl-1-ethynylcyclohexanol**.

Logical Workflow for the Synthesis of **4-tert-Butyl-1-ethynylcyclohexanol**:



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Synthesis of **4-tert-Butyl-1-ethynylcyclohexanol**

Spectral Data

The structural confirmation of **4-tert-Butyl-1-ethynylcyclohexanol** is achieved through various spectroscopic methods.

Infrared (IR) Spectroscopy

The IR spectrum of **4-tert-Butyl-1-ethynylcyclohexanol** is expected to show the following characteristic absorption bands:

- $\sim 3300\text{ cm}^{-1}$ (sharp, strong): O-H stretch of the alcohol.
- $\sim 3300\text{ cm}^{-1}$ (sharp, medium): $\equiv\text{C-H}$ stretch of the terminal alkyne.
- $\sim 2100\text{ cm}^{-1}$ (weak): $\text{C}\equiv\text{C}$ stretch of the alkyne.
- $\sim 2960\text{-}2850\text{ cm}^{-1}$ (strong): C-H stretches of the cyclohexane and tert-butyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR:

- The proton of the hydroxyl group (-OH) will appear as a singlet, with its chemical shift being concentration and solvent dependent.
- The acetylenic proton ($\equiv\text{C-H}$) will appear as a singlet around δ 2.0-3.0 ppm.
- The protons of the tert-butyl group will appear as a sharp singlet around δ 0.8-1.0 ppm, integrating to 9 hydrogens.
- The protons on the cyclohexane ring will appear as a complex multiplet in the upfield region.

^{13}C NMR:

- The two carbons of the alkyne will appear in the δ 65-90 ppm range.
- The carbon bearing the hydroxyl group will appear around δ 65-75 ppm.
- The carbons of the tert-butyl group and the cyclohexane ring will appear in the upfield region.

Reactivity and Potential Applications

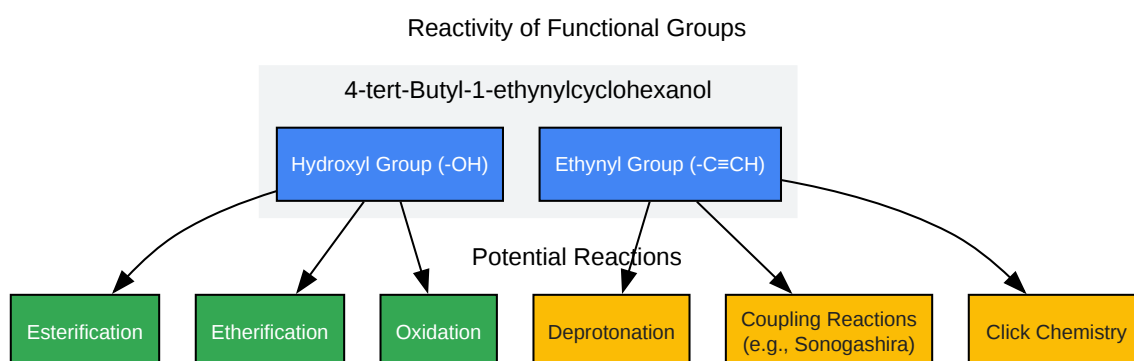
The chemical reactivity of **4-tert-Butyl-1-ethynylcyclohexanol** is dominated by the hydroxyl and ethynyl functional groups.

- **Hydroxyl Group:** The hydroxyl group can undergo esterification, etherification, and oxidation reactions.

- Ethynyl Group: The terminal alkyne is a versatile functional group that can participate in various reactions, including:
 - Deprotonation: The acidic acetylenic proton can be removed by a strong base to form a metal acetylide.
 - Hydration: Addition of water across the triple bond, typically catalyzed by mercury salts, yields a ketone.
 - Coupling Reactions: Sonogashira, Glaser, and other coupling reactions allow for the formation of C-C bonds.
 - Click Chemistry: The alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

This reactivity profile makes **4-tert-Butyl-1-ethynylcyclohexanol** a useful intermediate in the synthesis of complex molecules, including potential pharmaceutical agents and materials with specific stereochemical requirements.

Logical Relationship of Functional Group Reactivity:



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Reactivity of Functional Groups

Conclusion

4-tert-Butyl-1-ethynylcyclohexanol is a valuable synthetic intermediate with a unique combination of a rigid cycloalkane scaffold and reactive functional groups. The detailed information on its properties and synthesis provided in this guide is intended to facilitate its use in the design and execution of novel synthetic strategies in chemical and pharmaceutical research.

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References

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- 2. 20325-03-5 | 4-(Tert-butyl)-1-ethynylcyclohexan-1-ol - MolDb [moldb.com]
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